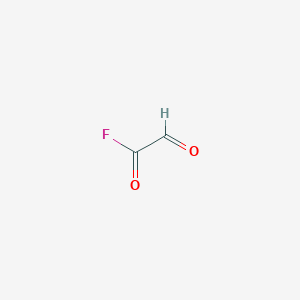![molecular formula C12H23NO2 B14620898 2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) CAS No. 60974-94-9](/img/structure/B14620898.png)
2,2'-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) is a complex organic compound featuring a bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.1]heptane ring system, which is a common motif in organic chemistry due to its rigidity and unique chemical properties. The compound also contains an azanediyl group and two ethan-1-ol groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through the Diels-Alder reaction, which forms the bicyclic structure. Subsequent functionalization steps introduce the azanediyl and ethan-1-ol groups. Common reagents used in these steps include hydrogenation catalysts, amines, and alcohols under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and reagents are carefully selected to optimize reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The azanediyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary alcohols.
Applications De Recherche Scientifique
2,2’-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a drug precursor.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2,2’-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) involves its interaction with specific molecular targets. The bicyclic structure provides rigidity, allowing precise binding to enzymes or receptors. The azanediyl group can form hydrogen bonds, enhancing its affinity for biological targets. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norborneol: Shares the bicyclo[2.2.1]heptane core but lacks the azanediyl and ethan-1-ol groups.
Isobornyl acetate: Contains a similar bicyclic structure but with different functional groups.
Uniqueness
2,2’-{[(Bicyclo[2.2.1]heptan-2-yl)methyl]azanediyl}di(ethan-1-ol) is unique due to its combination of the bicyclic core, azanediyl group, and ethan-1-ol groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
60974-94-9 |
|---|---|
Formule moléculaire |
C12H23NO2 |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
2-[2-bicyclo[2.2.1]heptanylmethyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C12H23NO2/c14-5-3-13(4-6-15)9-12-8-10-1-2-11(12)7-10/h10-12,14-15H,1-9H2 |
Clé InChI |
UIPSZXJXGSZRDZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2CN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


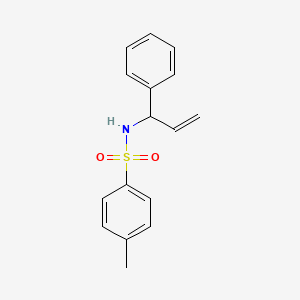
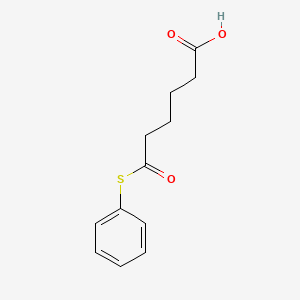

![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
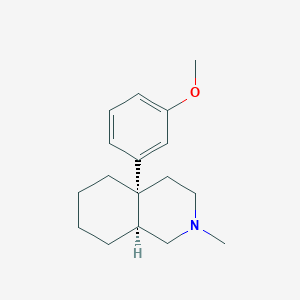
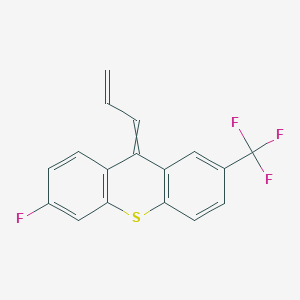
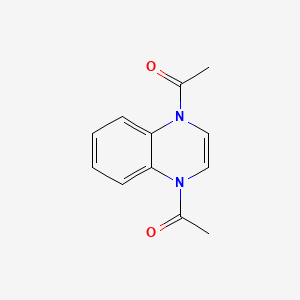
![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)
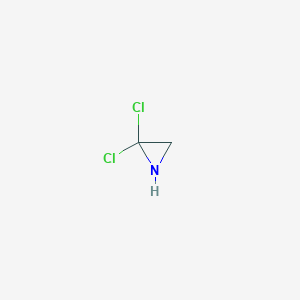

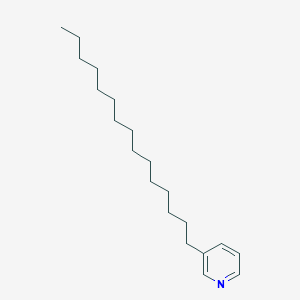
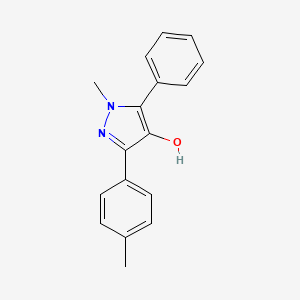
![Benzamide, N-[[(1-thioxoethyl)amino]carbonyl]-](/img/structure/B14620902.png)
